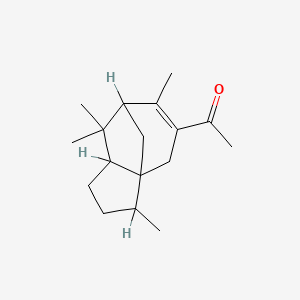

Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-

Cat. No. B1614869

Key on ui cas rn:

68039-35-0

M. Wt: 246.4 g/mol

InChI Key: YBUIAJZFOGJGLJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07060664B2

Procedure details

4 Isomers in a ratio of 1:1.5:2.9:2.8. Odor description: Woody, floral, linalool, Vertofix, ambery. 1H-NMR (CDCl3, 400 MHz): 3.01–2.44 (m, 3H), 2.15/2.11/2.10 (4s, 3H), 2.11–2.82 (m, 3H), 1.69/1.65/1.63/1.62 (4s, 3H), 1.65–1.20 (m, 5H), 1.02–0.91 (m, 3H) ppm. GC/MS (EI): (major isomer): 192 (M+, 16), 163 (9), 149 (48), 134 (41), 121 (57), 107 (54), 93 (92), 79 (52), 43 (100). IR (atr): 2960s, 2870m, 1707vs, 1453w, 1356m, 1172s, 960w cm−1.

[Compound]

Name

( 100 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2960s

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

2870m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1453w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

1356m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1172s

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

960w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( 9 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

( 48 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

( 41 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

( 57 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

( 54 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

( 92 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

( 52 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Identifiers

|

REACTION_CXSMILES

|

C=CC(CCC=C(C)C)(C)O.CC1[C:17]23[CH2:25][C:24]([C:26]([CH3:28])=[O:27])=[C:23]([CH3:29])[CH:19]([C:20]([CH3:22])(C)[CH:16]2[CH2:15]C1)[CH2:18]3>>[C:20](=[C:19]1[CH:17]2[CH2:18][CH2:29][CH:23]1[CH:24]([C:26](=[O:27])[CH3:28])[CH2:25]2)([CH2:16][CH3:15])[CH3:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Two

[Compound]

|

Name

|

( 100 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

2960s

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

2870m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

1453w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

1356m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

1172s

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

960w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C

|

Step Ten

[Compound]

|

Name

|

( 9 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

( 48 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

( 41 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

( 57 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

( 54 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

( 92 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

( 52 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(CC)=C1C2C(CC1CC2)C(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |